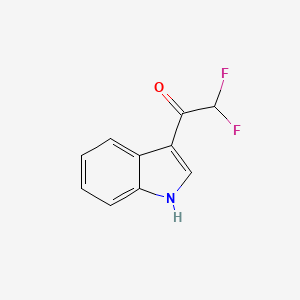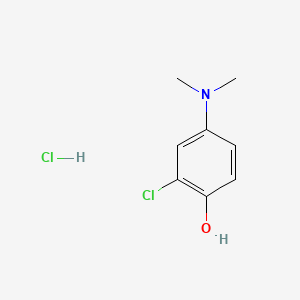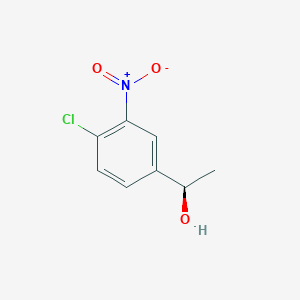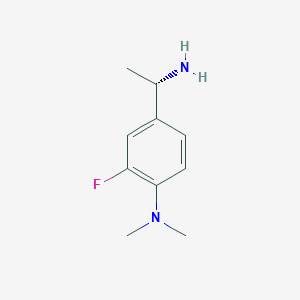
2-((Ethylthio)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Ethylthio)methyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with an ethylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethylthio)methyl)morpholine typically involves the reaction of morpholine with ethylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the carbon atom of the ethylthiomethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((Ethylthio)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the ethylthio group, resulting in the formation of morpholine.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-((Ethylthio)methyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the ethylthio group.
2-Methylmorpholine: A similar compound with a methyl group instead of an ethylthio group.
2-(Methylthio)methylmorpholine: A compound with a methylthio group instead of an ethylthio group.
Uniqueness
2-((Ethylthio)methyl)morpholine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C7H15NOS/c1-2-10-6-7-5-8-3-4-9-7/h7-8H,2-6H2,1H3 |
InChI Key |
SHNKYPJKDJUUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


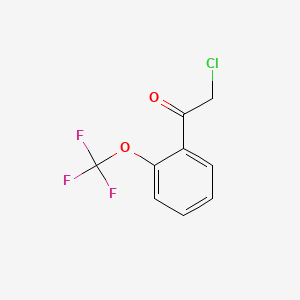
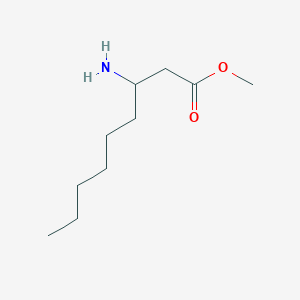
![tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
